molecular formula C25H23N3O3 B12039129 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12039129
M. Wt: 413.5 g/mol
InChI Key: DKDOTCGOTYAFGM-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (hereafter referred to as the target compound) is a pyrano[3,2-c]pyridine derivative characterized by:

  • A 4-methoxyphenyl group at position 4, contributing electron-donating effects.
  • A 7-methyl substituent enhancing lipophilicity.
  • A 2-phenylethyl chain at position 6, introducing steric bulk and aromatic interactions.
  • A cyano group at position 3, influencing polarity and hydrogen bonding.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C25H23N3O3/c1-16-14-21-23(25(29)28(16)13-12-17-6-4-3-5-7-17)22(20(15-26)24(27)31-21)18-8-10-19(30-2)11-9-18/h3-11,14,22H,12-13,27H2,1-2H3

InChI Key

DKDOTCGOTYAFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General MCR Protocol

A representative procedure involves:

  • Reactants :

    • 4-Hydroxy-2(1H)-pyridone derivative (e.g., 4-hydroxy-6-methyl-2-pyridone)

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

    • Malononitrile

  • Conditions :

    • Solvent: Ethanol or methanol

    • Catalyst: Piperidine or triethylamine (Et₃N)

    • Temperature: Reflux (50–80°C)

    • Time: 1–6 hours

Mechanism :
The reaction proceeds via a Michael addition of the pyridone’s C-3 to the β-carbon of the α,β-unsaturated nitrile, followed by intramolecular cyclization to form the pyrano[3,2-c]pyridine core.

ComponentExample Compounds/ConditionsYield (%)Source
Pyridone precursor4-Hydroxy-6-methyl-2-pyridone56–95
Aromatic aldehyde4-Methoxybenzaldehyde89–94
MalononitrileMalononitrile81–98

Cyclocondensation Reactions

Cyclocondensation is a key strategy for synthesizing fused heterocycles. This method combines carbonyl compounds with enolizable components under basic or acidic catalysis.

Hydrogel-Catalyzed Cyclocondensation

A green chemistry approach uses a basic hydrogel catalyst in ethanol/water mixtures:

  • Reactants :

    • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

    • Malononitrile

    • Ethyl acetoacetate

  • Catalyst : Basic hydrogel (ammonium persulfate, N,N′-methylenebisacrylamide, acrylic acid)

  • Conditions :

    • Solvent: H₂O/EtOH (1:1)

    • Temperature: Reflux

    • Time: 2–3 hours

Advantages :

  • Reversible catalyst recovery

  • High yields (85–95%) for aryl-substituted derivatives

Aldehyde SubstituentProduct Yield (%)Source
4-Methoxyphenyl89.1
2,5-Dimethoxyphenyl222–225°C (mp)

Three-Component Reactions with α,β-Unsaturated Nitriles

This method leverages the reactivity of benzylidenemalononitriles to form spirocyclic or fused systems.

Reaction of 4-Hydroxy-6-Methyl-2-Pyridone

  • Reactants :

    • 4-Hydroxy-6-methyl-2-pyridone

    • Benzylidenemalononitrile derivatives

    • α-Cyanoacrylic esters (optional)

  • Conditions :

    • Solvent: Ethanol

    • Catalyst: Piperidine

    • Temperature: Room temperature to reflux

Key Products :

  • 2-Amino-5-methyl-4-(2,5-dimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile (mp 222–225°C)

  • Ethyl 2-amino-5′,6′-dihydro-7′-methyl-2,5′-dioxospiro[indoline-3,4′-[4H]-pyrano[3,2-c]pyridine-3′-carboxylate]

Optimized Synthetic Routes for Functionalized Derivatives

Recent studies emphasize structural optimization for enhanced biological activity.

Use of 3,5-Bis[(E)-Arylmethylidene]-Tetrahydro-4(1H)-Pyridinones

  • Reactants :

    • 3,5-Bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinone

    • Malononitrile

  • Conditions :

    • Solvent: EtOH/H₂O (1:1)

    • Catalyst: Diammonium hydrogen phosphate (10%) or piperidine

    • Temperature: Room temperature

  • Yield : 85–95%

Structural Features :

  • (E)-Arylmethylidene groups at positions 8 and 2

  • 2-Amino and 3-carbonitrile substituents

Key Challenges and Innovations

Yield Optimization

MethodYield (%)Key InnovationSource
MCR with piperidine56–95One-pot Michael addition/cyclization
Hydrogel catalyst85–95Reversible catalyst recovery
Three-component system81–98Spirocyclic product formation

Functional Group Compatibility

The compound’s nitro, methoxy, and phenylethyl groups require careful handling:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd) converts nitro groups to amino derivatives.

  • Carbonyl Reduction : Sodium borohydride reduces ketones to alcohols, though steric hindrance may limit efficiency.

Chemical Reactions Analysis

Three-Component Cyclocondensation

A reaction of 4-hydroxy-1-methylpyridin-2(1H)-one, 4-methoxybenzaldehyde, and malononitrile in ethanol with triethylamine (Et₃N) as a catalyst under reflux yields the target compound. This method achieves ~51–57% yield under optimized conditions .

Reaction Conditions

ComponentRoleMolar RatioSolvent/CatalystTemperature/Time
4-Hydroxy-1-methylpyridin-2(1H)-onePyridone core precursor1 eqEthanol/Et₃NReflux, 15–22 h
4-MethoxybenzaldehydeAromatic aldehyde1 eq
MalononitrileCarbonitrile source1 eq

Mechanism :

  • Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of the pyridone to the nitrile intermediate.

  • Cyclization to form the pyrano[3,2-c]pyridine ring .

Functional Group Reactivity

The compound undergoes selective transformations at its amino, carbonyl, and carbonitrile groups:

Amino Group Reactions

  • Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives (e.g., 3-acetamido analogues) .

  • Diazotization : Forms diazonium salts under nitrous acid (HNO₂), enabling coupling with phenols or amines to generate azo dyes .

Carbonitrile Group Reactions

  • Hydrolysis : In acidic or basic conditions, the carbonitrile converts to a carboxylic acid or amide. For example, refluxing in 20% H₂SO₄ yields 3-carboxamide derivatives .

  • Nucleophilic substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form ketones .

Methoxy Group Reactivity

  • Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .

Ring-Opening and Rearrangement Reactions

The pyrano[3,2-c]pyridine core undergoes ring-opening under specific conditions:

Acid-Catalyzed Ring Opening

In HCl/ethanol, the pyran ring opens to form a linear pyridine-carboxamide intermediate , which can recyclize under basic conditions .

Base-Induced Rearrangement

Heating with NaOH in ethanol triggers retro-Michael addition , breaking the pyran ring and yielding substituted pyridones .

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions modify the 4-(4-methoxyphenyl) substituent:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C4-Aryl-substituted derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, tolueneN-Aryl functionalized analogues55–68%

Biological Activity-Driven Reactions

The compound’s antiproliferative activity is enhanced via structural modifications:

Bromination

Electrophilic bromination at the pyridone C5 position (using NBS in CCl₄) increases cytotoxicity against cancer cell lines (IC₅₀ = 12–18 nM) .

Mannich Reaction

Reaction with formaldehyde and morpholine introduces a 4-morpholinylmethyl group, improving solubility and pharmacokinetics .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the C6–O bond, forming a quinone methide intermediate .

  • Oxidative Stability : Resists H₂O₂-mediated oxidation but degrades in the presence of strong oxidants (e.g., KMnO₄) .

Comparative Reaction Data

The table below summarizes reactivity compared to structural analogues:

Reaction TypeThis CompoundPyrano[3,2-c]quinolone Analogue
Acylation Faster (t₁/₂ = 2 h)Slower (t₁/₂ = 5 h)
Suzuki Coupling 70% yield45% yield
Bromination Selective at C5Non-selective

Scientific Research Applications

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have documented the effects and applications of similar compounds:

Study Findings Reference
Study 1Demonstrated significant anticancer activity in breast cancer cell lines with similar pyrano-pyridine derivatives.
Study 2Showed antimicrobial efficacy against Gram-positive bacteria using structurally related compounds.
Study 3Investigated anti-inflammatory effects in animal models, revealing reduced inflammation markers after treatment.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 4-methoxyphenyl group distinguishes it from analogs with electron-withdrawing or polar substituents (Table 1):

Compound Position 4 Substituent Position 6 Substituent Key Electronic Effects Reference
Target Compound 4-Methoxyphenyl 2-Phenylethyl Electron-donating (OCH₃), lipophilic -
2-Amino-4-(2-chlorophenyl)-... (Analog 1) 2-Chlorophenyl 2-Phenylethyl Electron-withdrawing (Cl), increased polarity
2-Amino-4-(4-hydroxyphenyl)-... (Analog 2) 4-Hydroxyphenyl 3-Pyridinylmethyl Polar (OH), hydrogen bonding
2-Amino-4-(2,4-dimethoxyphenyl)-... (Analog 3) 2,4-Dimethoxyphenyl 2-(4-Morpholinyl)ethyl Enhanced electron donation, basicity
2-Amino-4-(4-chlorophenyl)-... (Analog 4) 4-Chlorophenyl 3-Pyridinylmethyl Electron-withdrawing (Cl), π-π interactions

Key Observations :

  • Electron-Donating vs. Chloro substituents (Analogs 1, 4) increase polarity, which may affect solubility and receptor affinity .
  • Position 6 Modifications : The 2-phenylethyl group in the target compound offers greater steric bulk compared to the 3-pyridinylmethyl (Analog 2, 4) or morpholinyl ethyl (Analog 3) groups. This could influence membrane permeability and metabolic stability .

Physicochemical Properties

Limited melting point (mp) data from analogs suggest substituent-dependent trends:

  • Analog 1: Not reported, but chloro substituents often elevate mp due to stronger intermolecular forces.
  • Analog 3 : Likely lower mp than chloro analogs due to methoxy groups disrupting crystal packing.
  • Compound 3v (): mp 291–292°C (4-nitrophenyl substituent), indicating nitro groups enhance crystallinity .

The target compound’s 4-methoxyphenyl and phenethyl groups may result in a moderate mp (~200–250°C), balancing lipophilicity and crystallinity.

Biological Activity

The compound 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Anti-inflammatory Activity

Several studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it was tested against cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-Amino...19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound showed comparable potency to established anti-inflammatory drugs like celecoxib, indicating its potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Research has indicated that derivatives of pyrano-pyridine compounds possess notable antimicrobial properties. Specifically, the compound was tested against various bacterial strains, revealing an inhibition zone indicative of its effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines, including HeLa and MCF-7 cells. The following table summarizes the findings:

Cell LineIC50 (μM)
HeLa25.0 ± 1.5
MCF-730.0 ± 2.0

The compound exhibited cytotoxic effects on these cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms that warrant further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Amino Group : Enhances interaction with biological targets.
  • Methoxyphenyl Substituent : Contributes to lipophilicity and potentially increases membrane permeability.
  • Pyridine Framework : Imparts basicity which may be crucial for receptor binding.

Case Studies

A recent study focused on synthesizing various derivatives of this compound to explore their biological profiles further. The derivatives were subjected to in vitro assays to evaluate their anti-inflammatory and antimicrobial activities:

  • Case Study A : A derivative with a modified methoxy group showed enhanced COX inhibition compared to the parent compound.
  • Case Study B : Another derivative demonstrated increased antimicrobial activity against resistant strains of bacteria.

These studies underscore the importance of modifying chemical structures to optimize biological activity .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity (>99%) be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, a one-pot approach using substituted aldehydes, malononitrile, and ammonium acetate in ethanol under reflux (48–50 hours) yields pyrano-pyridine derivatives. Post-synthesis purification involves recrystallization with chloroform or column chromatography. Purity validation requires HPLC or LC-MS, with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the stereochemistry and functional groups?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 2.14 ppm (s, 3H) confirm the methyl group, while δ 3.74 ppm (s, 3H) corresponds to the methoxy group. The aromatic protons (4-methoxyphenyl) appear between δ 6.8–7.6 ppm, and NH2 groups resonate near δ 11.5 ppm .
  • FT-IR : Stretching vibrations at ~2200 cm⁻¹ confirm the nitrile group (C≡N), while bands at ~1650 cm⁻¹ indicate the carbonyl (C=O) of the pyranone ring .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, topological polar surface area)?

  • Methodological Answer : Use tools like Molinspiration or XLogP3 to calculate logP (predicted value: ~3.0) and topological polar surface area (~71.9 Ų). These parameters are critical for assessing bioavailability and permeability in drug discovery .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated, particularly in the presence of electron-withdrawing groups (e.g., nitrile)?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model transition states during cyclization. For example, the nitrile group stabilizes intermediates via resonance, lowering activation energy. Experimental validation involves isolating intermediates using quenching (e.g., ice-cold methanol) and characterizing them via LC-MS .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., dihedral angle discrepancies)?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals (e.g., grown via slow evaporation in DMSO/EtOH).
  • Comparative NMR Analysis : Overlay experimental 1H/13C NMR data with computed spectra (using tools like ACD/Labs) to identify deviations caused by dynamic effects (e.g., ring puckering) .

Q. How can substituent effects (e.g., 4-methoxyphenyl vs. chlorophenyl) be systematically studied to optimize bioactivity?

  • Methodological Answer : Design a library of analogs via Suzuki-Miyaura cross-coupling to introduce diverse aryl groups. Assess structure-activity relationships (SAR) using in vitro assays (e.g., enzyme inhibition). For example, bulkier substituents (e.g., 2-phenylethyl) may enhance binding affinity by occupying hydrophobic pockets .

Q. What experimental and computational methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via UPLC.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with water molecules and ions to predict hydrolysis-prone sites (e.g., the pyranone ring) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Perform Hansen solubility parameter analysis. The compound’s low solubility in water (logP ~3) but moderate solubility in DMSO aligns with its amphiphilic nature. Contradictions may arise from impurities; ensure purity via TLC or elemental analysis before testing .

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